molecular formula C28H24FN7O B2554544 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 920386-37-4

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone

Cat. No.: B2554544
CAS No.: 920386-37-4
M. Wt: 493.546
InChI Key: PWGZZRNODACKQH-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine ring and a diphenylethanone moiety. The triazolopyrimidine scaffold is notable for its role in medicinal chemistry, particularly in kinase inhibition and enzyme targeting . The piperazine ring, substituted with a diphenylethanone group, contributes steric bulk and modulates lipophilicity, which may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN7O/c29-22-11-13-23(14-12-22)36-27-25(32-33-36)26(30-19-31-27)34-15-17-35(18-16-34)28(37)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,19,24H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGZZRNODACKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit c-met/vegfr-2 kinases. These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth.

Mode of Action

Similar compounds have been shown to bind to their target proteins, inhibiting their activity. This interaction can lead to changes in cellular processes, such as cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

Triazolopyrimidine derivatives have been reported to inhibit the stress response of general control nonderepressible 2 kinase (GCN2), a protein kinase involved in cellular stress responses. This suggests that the compound may interact with GCN2 or similar enzymes, potentially influencing their activity.

Cellular Effects

In cellular contexts, 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone may exert various effects. For instance, some triazolopyrimidine derivatives have shown antiproliferative activities against human cancer cell lines. This suggests that the compound could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex heterocyclic structure that has attracted significant attention in medicinal chemistry. Its unique combination of a triazolopyrimidine core and a piperazine ring positions it as a promising candidate for various therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C22H20FN7O\text{C}_{22}\text{H}_{20}\text{F}\text{N}_{7}\text{O}

Table 1: Structural Details

PropertyValue
Molecular FormulaC22H20FN7O
Molecular Weight421.44 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H20FN7O/c1-15-...

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within the body. It has been noted to exhibit inhibitory effects on certain enzymes and receptors, which can lead to various pharmacological outcomes:

  • Enzyme Inhibition : The compound is capable of binding to the active sites of enzymes, thereby modulating their activity. This inhibition can be crucial in pathways related to cancer and other diseases.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Several studies have demonstrated its potential in inhibiting cancer cell proliferation. For instance, compounds similar to this have shown effectiveness against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines with IC50 values indicating significant cytotoxicity.
    • Case Study : A derivative of this compound was tested against MCF-7 cells and exhibited an IC50 value of 27.3 μM, suggesting potent anticancer properties .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Some derivatives have shown promising results in inhibiting bacterial growth.
  • Psychopharmacological Effects : The piperazine moiety is known for its psychotropic effects, which may extend to this compound as well.

Synthesis Pathways

The synthesis of this compound involves several steps:

  • Formation of the Triazolopyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Ring Formation : The piperazine component is introduced via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions that link the piperazine to the diphenylethanone moiety.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Triazolopyrimidine CoreCyclizationDimethylformamide (DMF), heat
Piperazine FormationNucleophilic SubstitutionVarious halogenated compounds
Final CouplingCouplingDiphenylethanone derivatives

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other similar compounds in terms of biological activity and therapeutic potential:

Table 3: Comparison with Similar Compounds

Compound NameBiological ActivityNotable Features
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineAnticancerContains thiadiazine moiety
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-oneAntimicrobialFused pyrimidine structure

Comparison with Similar Compounds

Core Modifications

The triazolopyrimidine core is conserved across all compared compounds (Table 1). Key structural variations occur at the 3-position of the triazolo ring and the piperazine substituent:

  • Target compound: 4-fluorophenyl at the 3-position; diphenylethanone on piperazine.
  • Compound from : 4-fluorobenzyl at the 3-position; 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl on piperazine .
  • Compound from : 4-methylphenyl at the 3-position; [4-(trifluoromethyl)phenyl]methanone on piperazine .

Table 1: Structural Comparison

Feature Target Compound Compound Compound
Triazolo 3-substituent 4-fluorophenyl 4-fluorobenzyl 4-methylphenyl
Piperazine substituent 2,2-diphenylethanone 2-oxo-2-(4-phenylpiperazinyl)ethyl [4-(trifluoromethyl)benzoyl]
Molecular Weight* ~550-570 g/mol (estimated) 497.51 g/mol 509.48 g/mol

Electronic and Steric Effects

  • 4-Fluorophenyl vs.
  • Diphenylethanone vs. Trifluoromethylbenzoyl: The diphenylethanone group introduces greater steric bulk, which may enhance selectivity for larger binding pockets but reduce solubility compared to the smaller trifluoromethyl group in .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • The diphenylethanone moiety in the target compound likely increases lipophilicity (LogP > 4), reducing aqueous solubility relative to ’s ethyl-linked piperazine derivative (LogP ~3.5) .

Metabolic Stability

  • Fluorine substitution in the target compound and may slow oxidative metabolism, extending half-life compared to ’s non-fluorinated methyl group .
  • The bulky diphenylethanone group in the target compound could further shield metabolic sites, enhancing stability .

Research Findings and Implications

The diphenylethanone substitution may improve target selectivity over off-target enzymes, though solubility limitations could necessitate prodrug strategies.

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